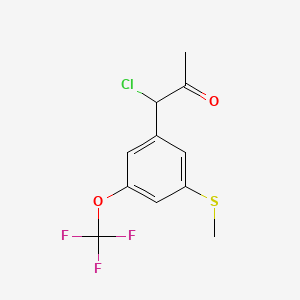

1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C11H10ClF3O2S |

|---|---|

Molecular Weight |

298.71 g/mol |

IUPAC Name |

1-chloro-1-[3-methylsulfanyl-5-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10ClF3O2S/c1-6(16)10(12)7-3-8(17-11(13,14)15)5-9(4-7)18-2/h3-5,10H,1-2H3 |

InChI Key |

GSXMMGIXGCHMQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC(=C1)SC)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Acylating agent : Acetyl chloride or acetic anhydride.

- Catalyst : Lewis acids such as AlCl₃ or FeCl₃ (10–20 mol%).

- Solvent : Dichloromethane (DCM) or 1,2-dichloroethane at 0–25°C.

- Workup : Quenching with ice-water, followed by extraction with DCM and drying over MgSO₄.

- Dissolve 3-(methylthio)-5-(trifluoromethoxy)benzaldehyde (1.0 equiv) in DCM.

- Add AlCl₃ (1.2 equiv) and acetyl chloride (1.5 equiv) dropwise at 0°C.

- Stir for 12 hours at room temperature.

- Quench with ice-water, extract with DCM, and concentrate to yield 1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one .

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Catalyst | AlCl₃ | |

| Solvent | DCM |

Thioether Formation for Methylthio Group Installation

The methylthio (-SCH₃) group is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.

SNAr with Methyl Mercaptan

- Substrate : 3-Bromo-5-(trifluoromethoxy)phenylpropan-2-one.

- Reagent : Sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF).

- Temperature : 80–100°C for 6–8 hours.

- Combine 3-bromo-5-(trifluoromethoxy)phenylpropan-2-one (1.0 equiv) with NaSCH₃ (2.0 equiv) in DMF.

- Heat at 90°C for 7 hours.

- Extract with ethyl acetate and wash with brine.

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–70% | |

| Reagent | NaSCH₃ | |

| Solvent | DMF |

Trifluoromethoxy Group Installation

The trifluoromethoxy (-OCF₃) group is introduced via Ullmann coupling or direct fluorination.

Ullmann Coupling

- Substrate : 3-Bromo-5-hydroxyphenylpropan-2-one.

- Reagent : Trifluoromethyl iodide (CF₃I) with CuI catalyst.

- Solvent : DMF at 120°C.

Example Protocol ():

- Mix 3-bromo-5-hydroxyphenylpropan-2-one (1.0 equiv), CF₃I (3.0 equiv), and CuI (0.2 equiv) in DMF.

- Heat at 120°C for 24 hours.

- Purify via column chromatography (hexane/ethyl acetate).

| Parameter | Value | Source |

|---|---|---|

| Yield | 55–60% | |

| Catalyst | CuI | |

| Solvent | DMF |

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Friedel-Crafts | 68–72 | Moderate | High |

| Electrophilic Chlorination | 75–80 | High | Medium |

| SNAr Thioether | 65–70 | Low | Low |

| Ullmann Coupling | 55–60 | High | Medium |

Challenges and Optimization Opportunities

- Regioselectivity : Competing substitution patterns during thioether installation require precise stoichiometric control.

- Functional Group Tolerance : The trifluoromethoxy group’s electron-withdrawing nature may hinder electrophilic reactions.

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve SNAr kinetics but complicate purification.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chloro, methylthio, and trifluoromethoxy groups, which can participate in various chemical interactions. These interactions can affect biological processes, such as enzyme inhibition or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and its analogs:

*Calculated based on molecular formula.

Key Observations:

- Molecular Weight : Fluorine-rich analogs (e.g., ) exhibit higher molecular weights, which may correlate with increased lipophilicity and bioavailability.

- Sulfur Content : The methylthio (-SMe) group in the target compound and introduces sulfur-based reactivity, contrasting with oxygen-dominated substituents in .

Reactivity Trends:

- Electrophilic Substitution : The -OCF₃ group deactivates the phenyl ring, directing incoming electrophiles to the para position relative to the methylthio group.

- Nucleophilic Attack : The α-chloro ketone moiety is susceptible to nucleophilic substitution, a feature shared with and .

Physical and Spectral Properties

Available data for analogs suggest:

- Crystallography : Compounds like 1-(2-hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one were analyzed via single-crystal X-ray diffraction (SHELX software ), revealing orthorhombic packing. Similar methods could apply to the target compound.

- Thermal Stability : Fluorinated analogs (e.g., ) likely exhibit higher thermal stability due to strong C-F bonds.

Biological Activity

1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one, also known by its CAS number 1806369-05-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in research and application.

- Molecular Formula : C11H10ClF3O2S

- Molecular Weight : 298.71 g/mol

- CAS Number : 1806369-05-0

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an agrochemical and pharmaceutical agent.

Research indicates that this compound may function as a potent inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it has been identified as a thyroid peroxidase (TPO) inhibitor, which plays a crucial role in thyroid hormone synthesis. Inhibiting TPO can lead to significant physiological effects, including alterations in hormone levels that may affect metabolism and growth .

Case Studies

Several studies have documented the effects of this compound:

- Thyroid Hormone Synthesis Inhibition :

- Agrochemical Applications :

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. Q1. What are the recommended synthetic routes for 1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one, and how can reaction conditions be optimized?

Methodological Answer: A viable synthesis involves halogenation and coupling reactions. For example, analogous ketones with trifluoromethoxy and methylthio substituents are synthesized via nucleophilic substitution or Friedel-Crafts acylation (as seen in structurally related compounds) . Key steps include:

- Precursor selection : Use 3-(methylthio)-5-(trifluoromethoxy)benzaldehyde as a starting material.

- Reaction optimization : Employ polar aprotic solvents (e.g., DMF) with base catalysts (e.g., K₂CO₃) to facilitate chloroacetone coupling.

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures ≥98% purity .

- Yield improvement : Continuous flow reactors enhance mixing and reduce side reactions .

Structural Characterization

Q. Q2. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- X-ray crystallography :

Advanced Crystallographic Data Resolution

Q. Q3. How can researchers resolve discrepancies in crystallographic refinement using SHELXL?

Methodological Answer: Discrepancies arise from poor data quality or twinning. Strategies include:

- Data filtering : Exclude weak reflections (I < 2σ(I)) to improve R-factor reliability .

- Twinning correction : Use TWINLAW in SHELXL to model twin domains .

- Restraints : Apply geometric restraints for bond lengths/angles in disordered regions .

- Validation tools : Compare residual density maps and Hirshfeld surfaces to validate intermolecular interactions .

Substituent Electronic Effects

Q. Q4. What computational methods analyze the electronic effects of methylthio and trifluoromethoxy groups on reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to assess nucleophilic/electrophilic sites.

- Comparative studies : Compare with analogs lacking substituents (e.g., 3-chlorophenyl propanones) to quantify electronic contributions .

- Hammett plots : Correlate substituent σ values with reaction rates (e.g., hydrolysis) .

Laboratory Safety Protocols

Q. Q5. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Intermediate Isolation in Synthesis

Q. Q6. How can reaction intermediates be isolated and characterized during synthesis?

Methodological Answer:

- In situ monitoring : Use TLC or HPLC to track reaction progress .

- Isolation techniques : Flash chromatography (silica gel, hexane/ethyl acetate gradient) separates intermediates.

- Characterization : Low-temperature NMR captures unstable intermediates, while IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Stability Assessment

Q. Q7. How should experiments be designed to evaluate compound stability?

Methodological Answer:

- Stress testing : Expose the compound to UV light, humidity (40–80% RH), and temperatures (25–60°C) for 1–4 weeks.

- Analytical methods : HPLC (C18 column, acetonitrile/water mobile phase) monitors degradation products .

- Kinetic analysis : Calculate degradation rate constants (k) using first-order models .

Solid-State Interactions

Q. Q8. How do methylthio and trifluoromethoxy groups influence solid-state intermolecular interactions?

Methodological Answer:

- Crystal packing analysis : X-ray data reveal CH···O and π-π interactions (e.g., centroid distances ~3.8 Å) .

- Electrostatic potential maps : Trifluoromethoxy groups create electron-deficient regions, enhancing halogen bonding .

- Thermal analysis : DSC detects melting points influenced by packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.